1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methylthiourea
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Overview
Description
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-methylthiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methylthiourea typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindole, which is reacted with ethyl bromoacetate to form an intermediate.
Formation of Ethyl Ester: The intermediate is then subjected to hydrolysis to yield the corresponding acid.
Amidation: The acid is converted to an amide using appropriate reagents.
Thiourea Formation: Finally, the amide is reacted with methyl isothiocyanate to form this compound under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-methylthiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methylthiourea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-methylthiourea can be compared with other indole derivatives, such as:
5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with hallucinogenic properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide: An indole derivative with antiviral activity.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
IUPAC Name |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-14-13(18)15-6-5-9-8-16-12-4-3-10(17-2)7-11(9)12/h3-4,7-8,16H,5-6H2,1-2H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGFDRMAAJXFAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCC1=CNC2=C1C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24781082 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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